2-Ethylisothiazolidine 1,1-dioxide
Overview
Description
2-Ethylisothiazolidine 1,1-dioxide, also referred to as ethylisothiazoline-1,1-dioxide (EIT), is a heterocyclic organic compound with the molecular formula C5H9NOS2. It has an average mass of 149.211 Da and a monoisotopic mass of 149.051056 Da .
Synthesis Analysis
The synthesis of 2-Ethylisothiazolidine 1,1-dioxide involves dissolving it in dry THF. At -78°C, n BuLi is added dropwise. The solution is then stirred at -78°C for 30 minutes. At -78°C, aldehyde 2 is added dropwise .Molecular Structure Analysis
The molecular structure of 2-Ethylisothiazolidine 1,1-dioxide is represented by the formula C5H11NO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethylisothiazolidine 1,1-dioxide include a molecular weight of 149.21 g/mol. More detailed properties were not found in the search results.Scientific Research Applications
Synthesis of Biologically Active Compounds
One notable application of derivatives of 2-Ethylisothiazolidine 1,1-dioxide is in the synthesis of novel antiarthritic agents. For instance, derivatives with a gamma-sultam skeleton, which includes the 2-Ethylisothiazolidine 1,1-dioxide structure, have shown potent inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), along with interleukin-1 production in vitro. These compounds have demonstrated effectiveness in various animal arthritic models without causing ulcerogenic activities, making them promising candidates for antiarthritic drug development (Inagaki et al., 2000). Furthermore, the structure-activity relationships of these compounds have been examined, providing valuable insights into their pharmacological profiles.
Catalytic Applications
2-Ethylisothiazolidine 1,1-dioxide derivatives also play a role in catalytic processes. The oxazolidine ring, closely related to the isothiazolidine dioxide structure, is utilized as a chiral precursor in designing optically active compounds. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry for their improved efficacy and reduced side effects. For example, the synthesis of tetrahydrothiophene 1,1-dioxides annulated with the oxazolidine ring demonstrates the compound's utility in creating biologically active heterocyclic compounds, showcasing its versatility in organic synthesis (Zarovnaya, Dul’nev, & Palchikov, 2015).
New Materials and Methods
Lastly, 2-Ethylisothiazolidine 1,1-dioxide derivatives contribute to the development of new materials and synthetic methods. Their inclusion in the synthesis of diverse libraries of small molecular probes, for instance, highlights their importance in drug discovery and materials science. The construction of triazole-containing isothiazolidine 1,1-dioxide libraries using multicomponent protocols emphasizes the compound's utility in facilitating the discovery of new molecular probes with potential applications in various scientific fields (Rolfe et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-6-4-3-5-9(6,7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWKYYREJZWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445610 | |
Record name | 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylisothiazolidine 1,1-dioxide | |
CAS RN |
73343-04-1 | |
Record name | 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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